2H-Pyrrolo[1,2-a]imidazol-5(3H)-one
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Overview
Description
2H-Pyrrolo[1,2-a]imidazol-5(3H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one typically involves cyclization reactions starting from appropriate precursors. One common method involves the condensation of 2-aminopyrrole with α-haloketones under basic conditions, leading to the formation of the fused ring system. The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods can be employed to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and optimized reaction conditions are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2H-Pyrrolo[1,2-a]imidazol-5(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with unique electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s fused ring system allows for strong binding interactions, enhancing its efficacy as a drug candidate. Pathways involved in its action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a different arrangement of nitrogen atoms.
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with distinct chemical properties.
Indole: A simpler fused ring system with broad applications in chemistry and biology.
Uniqueness: 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored properties for various applications.
Properties
Molecular Formula |
C6H6N2O |
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Molecular Weight |
122.12 g/mol |
IUPAC Name |
2,3-dihydropyrrolo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C6H6N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-2H,3-4H2 |
InChI Key |
LWGWTGOISMMQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C=CC2=O |
Origin of Product |
United States |
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